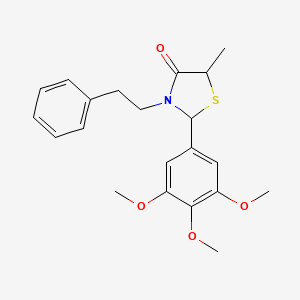![molecular formula C22H27ClN2O4S B5024831 N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5024831.png)
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(4-ethoxyphenyl)glycinamide, commonly referred to as CCN51, is a chemical compound that has been extensively studied for its potential therapeutic applications. CCN51 belongs to the family of glycine receptor antagonists, which are known to modulate the activity of the glycine receptor in the central nervous system. In
Mechanism of Action
CCN51 acts as a glycine receptor antagonist, which means that it blocks the activity of the glycine receptor in the central nervous system. The glycine receptor is an important inhibitory neurotransmitter receptor that plays a key role in regulating neuronal activity. By blocking the activity of the glycine receptor, CCN51 can modulate the activity of neurons and reduce excitability, leading to its anxiolytic and anticonvulsant effects.
Biochemical and Physiological Effects:
CCN51 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which is a key neurotransmitter that plays a role in regulating neuronal activity. CCN51 has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in promoting the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
CCN51 has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied in animal models, which means that there is a large body of research on its pharmacology and potential therapeutic applications. However, one limitation is that it has not yet been tested in human clinical trials, which means that its safety and efficacy in humans is not yet known.
Future Directions
There are a number of future directions for research on CCN51. One direction is to further explore its potential therapeutic applications, particularly in the treatment of anxiety disorders, epilepsy, and neurodegenerative diseases. Another direction is to investigate its safety and efficacy in human clinical trials, which will be necessary before it can be approved for clinical use. Finally, there is a need for further research on the pharmacology of CCN51, including its mechanism of action and biochemical and physiological effects, in order to fully understand its potential therapeutic applications.
Synthesis Methods
CCN51 can be synthesized using a multistep process that involves the reaction of various reagents. The synthesis starts with the reaction of 4-chlorobenzenesulfonyl chloride with cyclohexylamine to form N~1~-cyclohexyl-4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-ethoxybenzylamine to form N~1~-cyclohexyl-N~2~-(4-ethoxybenzyl)-4-chlorobenzenesulfonamide. Finally, this intermediate is reacted with glycine ethyl ester hydrochloride to form CCN51.
Scientific Research Applications
CCN51 has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic and anticonvulsant effects in animal models, making it a promising candidate for the treatment of anxiety disorders and epilepsy. CCN51 has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O4S/c1-2-29-20-12-10-19(11-13-20)25(16-22(26)24-18-6-4-3-5-7-18)30(27,28)21-14-8-17(23)9-15-21/h8-15,18H,2-7,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQLAFCXVLHKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2CCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
![5-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5024780.png)
![N-(2-pyridinylmethyl)-4-{[1-(1,3-thiazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5024788.png)

![2-(2-hydroxy-3-methylphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5024809.png)
![3-(4-fluorophenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B5024811.png)
![N-1,3-thiazol-2-yl-3-[(2-thienylacetyl)amino]benzamide](/img/structure/B5024817.png)
![sec-butyl [(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5024819.png)

![N-(2-fluorophenyl)-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B5024834.png)


![2,4-dichloro-1-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5024863.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5024866.png)